2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0811905
InChI: InChI=1S/C17H16N4O2S/c22-14(18-11-6-2-1-3-7-11)10-21-17(23)15-12-8-4-5-9-13(12)24-16(15)19-20-21/h1-3,6-7H,4-5,8-10H2,(H,18,22)
SMILES: C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC0811905

Molecular Formula: C17H16N4O2S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide -

Specification

Molecular Formula C17H16N4O2S
Molecular Weight 340.4 g/mol
IUPAC Name 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide
Standard InChI InChI=1S/C17H16N4O2S/c22-14(18-11-6-2-1-3-7-11)10-21-17(23)15-12-8-4-5-9-13(12)24-16(15)19-20-21/h1-3,6-7H,4-5,8-10H2,(H,18,22)
Standard InChI Key KWQBHVKXPDYEIX-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator